Mallorepine

Vue d'ensemble

Description

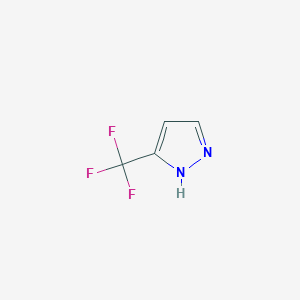

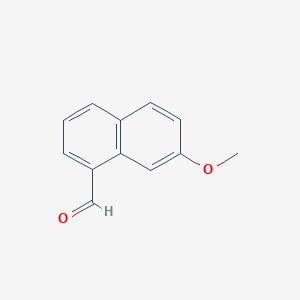

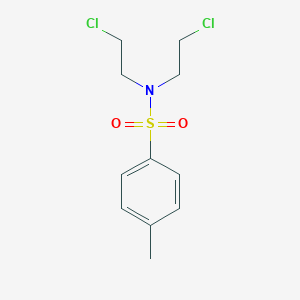

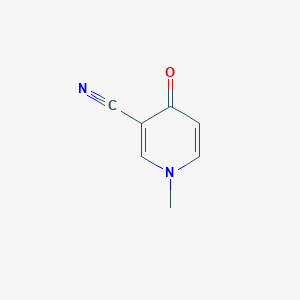

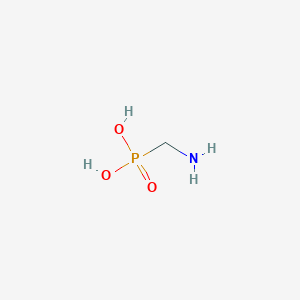

Mallorepine is a compound with the molecular formula C7H6N2O and a molecular weight of 134.1 . It is classified as an alkaloid . It is speculated that Mallorepine may be an intermediate on the biosynthetic pathway from nicotinamide (II) to ricinine (III) .

Molecular Structure Analysis

The molecular structure of Mallorepine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule is crucial for its properties and functions. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often used for detailed molecular structure analysis .

Chemical Reactions Analysis

While specific chemical reactions involving Mallorepine are not available, modern approaches for the analysis of chemical reactions involve the use of mass spectrometry . This technique allows for real-time monitoring of chemical reactions, providing valuable insights into the reaction mechanisms, kinetics, and pathways .

Physical And Chemical Properties Analysis

Mallorepine appears as a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Biomedical Applications

Research on the bioactive compounds in plants, including those responsible for toxicity in livestock grazing on them, has led to significant advancements in understanding plant toxins. These studies have enabled the development of animal models for human diseases, deepened knowledge of molecular action modes, and promoted the discovery of potential drug candidates. For instance, the toxins of plants such as Veratrum californicum, Lupinus species, and Astragalus and Oxytropis species have been instrumental in biomedical applications (James, Panter, Gaffield, & Molyneux, 2004).

Anticonvulsant Properties

Mallotus oppositifolius, a plant traditionally used to treat epilepsy, has shown anticonvulsant effects. Its hydroalcoholic leaf extract demonstrates potential in treating seizures, potentially mediated by GABAergic and glycinergic neurotransmission and potassium channel conductions. This finding underscores the plant's potential for developing epilepsy treatments (Kukuia et al., 2016).

Pharmacology and Phytochemistry

Mallotus philippensis, known as the Kamala tree, is utilized in traditional medicine for various health issues. Its scientific investigation reveals over 50 types of important phytochemicals with biological activities such as antibacterial, anti-inflammatory, antioxidant, anticancerous, and antiviral properties. This research highlights the tree's promise in drug discovery, although more sophisticated techniques are needed for precise action mechanisms (Kumar et al., 2020).

Drug Discovery and Ethnopharmacology

The study of plants, including those like Mallotus, has been a cornerstone in drug discovery. Traditional cures and folk knowledge have led to the discovery of major pharmacological drug classes. The integration of ethnopharmacology with modern medicine, especially through the scientifically validated use of botanicals, has played and continues to play a significant role in developing new therapeutic agents (Gilani & Atta-ur-rahman, 2005).

Antidepressant Effects

The hydroalcoholic extract of Mallotus oppositifolius leaves exhibits antidepressant effects in murine models. This effect is mediated by enhancing serotoninergic neurotransmission and inhibiting glycine/NMDA receptor activation. Such findings suggest the plant's potential in developing treatments for depression (Kukuia et al., 2014).

Propriétés

IUPAC Name |

1-methyl-4-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-9-3-2-7(10)6(4-8)5-9/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNHMAOQCMDJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227505 | |

| Record name | Mallorepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mallorepine | |

CAS RN |

767-98-6 | |

| Record name | Mallorepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mallorepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)

![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)